1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide
Description
1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide is a piperidine derivative featuring a benzoyl group at position 1 and an N,N-diethyl carboxamide moiety at position 3. For instance, N,N-diethylpiperidine-4-carboxamide (CAS 1903-67-9, ) shares the 4-piperidinecarboxamide backbone, with a molecular weight of 184.28 g/mol and a pKa of ~9.94.
Properties
CAS No. |
6308-69-6 |
|---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-benzoyl-N,N-diethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H24N2O2/c1-3-18(4-2)16(20)15-10-12-19(13-11-15)17(21)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 |
InChI Key |
LSMHDPQURDDMBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Benzyl-4-piperidone Intermediate
A patented industrially viable method describes a one-pot process for preparing N-benzyl-4-piperidone, a crucial intermediate, with high purity and yield. The method involves:
- Reaction of benzylamine with an acrylic ester (preferably methyl acrylate) in an alcohol organic solvent (methanol, ethanol, etc.) at 50-60 °C for 9-24 hours.
- Distillation to recover excess reagents.
- Condensation with organic alkali (e.g., sodium methoxide, sodium ethoxide) at 50-85 °C for 9-16 hours.
- Acid neutralization and catalytic heat preservation with lithium chloride or calcium chloride.
- pH adjustment and organic solvent recovery to isolate N-benzyl-4-piperidone.
Table 1: Key Parameters for N-Benzyl-4-piperidone Preparation
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| 1. Addition of acrylic ester | Benzylamine, methyl acrylate, alcohol solvent | 50-60 | 9-24 | Molar ratio acrylate:benzylamine 3-5 |
| 2. Condensation | Organic alkali (NaOMe, NaOEt, KOtBu) | 50-85 | 9-16 | Preferably 12 h at 80 °C |
| 3. Acid neutralization & catalysis | Acid + LiCl or CaCl2 catalyst | 60-85 | 1-5 | Catalyst molar ratio 0.05-0.5 |
| 4. pH adjustment & distillation | Inorganic base, solvent recovery | Ambient | - | pH adjusted to 8-9 |
Conversion to 1-Benzylpiperidine-4-carbonitrile and Related Intermediates
From N-benzyl-4-piperidone, further transformations involve:
- Horner–Wadsworth–Emmons reaction to form olefin intermediates.
- Reduction using sodium borohydride (NaBH4) in pyridine-methanol at elevated temperatures (~120 °C) to yield 1-benzylpiperidin-4-yl acetonitrile derivatives with yields around 79%.
- Subsequent reduction of nitrile groups and N,N-dimethylation steps lead to tertiary amines, which after debenzylation and acylation afford target amides.
Synthesis of N-Benzyl-4-piperidinecarboxaldehyde
This intermediate is important for further functionalization and can be prepared via multi-step synthesis starting from 4-piperidinecarboxylic acid:
- Esterification to methyl 4-piperidinecarboxylate hydrochloride.
- Alkylation to N-benzyl-4-piperidinecarboxylate methyl ester.
- Hydrolysis to N-benzyl-4-piperidinecarboxylic acid.
- Acylation to N-benzyl-4-piperidinecarboxamide.
- Dehydration to 1-benzylpiperidine-4-carbonitrile.
- Reduction with diisobutylaluminum hydride (DIBAL-H) at -25 to 25 °C for 0.5-2 hours to yield N-benzyl-4-piperidinecarboxaldehyde.
Table 2: Stepwise Yields and Conditions for N-Benzyl-4-piperidinecarboxaldehyde Synthesis
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | 4-Piperidinecarboxylic acid + MeOH/HCl | Ambient | Variable | High | Formation of methyl ester salt |
| Alkylation | Benzyl halide, base | Ambient | Variable | High | N-Benzylation step |
| Hydrolysis | Acid or base hydrolysis | Ambient | Variable | High | Conversion to acid |
| Acylation | Acyl chloride or equivalent | Ambient | Variable | High | Formation of carboxamide |
| Dehydration | Dehydrating agent | Ambient | Variable | Moderate | Formation of nitrile |
| Reduction | DIBAL-H | -25 to 25 | 0.5-2 | High | To aldehyde |
Final Acylation to 1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide
The final step involves acylation of the 4-piperidinecarboxamide nitrogen with benzoyl chloride or benzoyl derivatives under controlled conditions to install the benzoyl group, yielding 1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide. This step typically requires:
- Use of a base such as triethylamine or pyridine.
- Solvent such as dichloromethane or tetrahydrofuran.
- Controlled temperature (0 to room temperature) to avoid side reactions.
Summary of Key Research Findings
- The one-pot method for N-benzyl-4-piperidone synthesis improves yield and purity, simplifying industrial scale-up.
- Reduction of olefinic and nitrile intermediates using NaBH4 and LiAlH4 respectively is efficient and provides high yields of amine intermediates.
- The multi-step synthesis of N-benzyl-4-piperidinecarboxaldehyde avoids harsh conditions and expensive reagents, favoring industrial production.
- Acylation steps are generally straightforward but require careful control of stoichiometry and temperature to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Unfortunately, the available search results offer very limited information regarding the applications of the compound 1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide. The primary information available is its chemical properties and related data .
Based on the search results, here's what can be gathered:
Basic Information
- Name: 1-benzoyl-N,N-diethylpiperidine-4-carboxamide
- CAS Number: 6308-69-6
- Molecular Formula:
- Molecular Weight: 288.38500
Chemical Properties
- Density: 1.098g/cm3
- Boiling Point: 459.1ºC at 760 mmHg
- Flash Point: 199.4ºC
- LogP: 2.34510
- Index of Refraction: 1.545
Potential Applications (Inferred)
Given that the compound is a piperidine derivative, and based on the provided search results, potential applications might be inferred from similar compounds:
- ORL1 Receptor Activity: Some benzimidazolinyl)piperidine compounds have activity as ORL1-receptor agonists, which may have analgesic, anti-inflammatory, or anti-anxiety effects, as well as uses for appetite control or hearing regulation .
- Serine Hydrolase Inhibition: Piperidine/piperazine carbamates can inhibit serine hydrolases, raising brain endocannabinoid levels and producing CB1-dependent behavioral effects . They may be useful for studying the endogenous functions of MAGL and FAAH .
- Rho Kinase Inhibition: Some compounds with inhibitory activity against Rho kinase may suppress the constriction of the detrusor of the bladder and be useful as a prophylactic or therapeutic agent for urinary incontinence .
Additional Information
- The compound is also known as 4-Piperidinecarboxamide,1-benzoyl-N,N-diethyl-, Isonipecotamide,1-benzoyl-N,N-diethyl, 1-Benzoyl-piperidin-4-carbonsaeure-diaethylamid .
- It is classified under HS Code 2933399090, which includes other compounds containing an unfused pyridine ring .
Limitations
Mechanism of Action
The mechanism of action of 1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidinecarboxamide derivatives exhibit diverse pharmacological properties depending on substituents. Below is a comparative analysis with structurally similar compounds:
Substitution at Position 1
- 1-(Naphthalen-1-yl)propyl derivatives (): Compounds 1a–1d feature naphthyl or benzodioxol groups at position 1.
- 1-(4-Methylphenyl)sulfonyl (): The sulfonyl group introduces electron-withdrawing effects, increasing acidity and stability. This contrasts with the benzoyl group’s electron-neutral aromatic character, which may favor π-π stacking interactions .
Substitution at Position 4
- N-(4-Chlorophenyl) (): The chlorophenyl group in 4-benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide increases hydrophobicity and may enhance receptor binding via halogen bonding, whereas the N,N-diethyl carboxamide in the target compound offers conformational flexibility .
- N-Benzyl-4-amino (): The amino group introduces a basic center (pKa ~10), altering solubility and ionic interactions, unlike the neutral diethyl carboxamide .
Ring System Variations
- Pyrrolidine vs. Piperidine (): Compounds like (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide () have a five-membered pyrrolidine ring, which is more conformationally restricted than piperidine. This affects binding to targets requiring specific ring puckering .
- Pyridine Derivatives (): 3-Benzoyl-N,N-diisopropyl-4-pyridinecarboxamide replaces piperidine with an aromatic pyridine ring, altering electronic properties and reducing basicity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The benzoyl group in the target compound balances hydrophobicity and aromaticity, whereas naphthyl derivatives () exhibit higher logP values, favoring CNS penetration but increasing metabolic stability risks .
- Synthetic Feasibility : N-Benzyl analogs () report yields up to 79.9% using propionic anhydride, suggesting similar routes for the target compound .
Biological Activity
1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide, also known as a benzoylpiperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoyl group attached to a piperidine ring with two ethyl substituents at the nitrogen atom. Its structure can be represented as follows:
This configuration contributes to its lipophilicity and ability to interact with various biological targets.
1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide exhibits its biological effects primarily through interaction with specific molecular targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes such as monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and signaling pathways. For instance, modifications to similar benzoylpiperidine structures have resulted in significant MAGL inhibition with IC50 values reaching as low as 0.84 µM .
- Anticancer Activity : Research indicates that derivatives of benzoylpiperidine exhibit notable antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancers. IC50 values for these activities range from 19.9 to 75.3 µM, demonstrating the compound's potential for further development in cancer therapy .
Biological Activities
The biological activities of 1-benzoyl-N,N-diethyl-4-piperidinecarboxamide can be categorized into several therapeutic areas:
Anticancer Properties
- Case Study : A study demonstrated that a related benzoylpiperidine derivative showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . This suggests that structural modifications can enhance efficacy.
Neuroprotective Effects
- Alzheimer's Disease : Compounds with similar piperidine frameworks have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. These inhibitors not only improve cholinergic signaling but also exhibit antioxidant properties, potentially mitigating neurodegeneration .
Antimicrobial Activity
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1-benzoyl-N,N-diethyl-4-piperidinecarboxamide, it is essential to compare it with related compounds:
| Compound Name | Structure Type | Notable Activity | IC50 Values |
|---|---|---|---|
| Benzoylpiperidine Derivative | Benzoyl + Piperidine | Anticancer activity against breast cancer | 19.9 - 75.3 µM |
| 1-Cyclopenta-2,4-dien-1-ylbutan-1-one | Organometallic Compound | Various chemical reactions | Not specified |
| N-(Ureidoalkyl)-benzyl-piperidines | CCR3 Antagonists | Potent small molecule antagonists | Low nanomolar range |
Q & A
Q. What are the established synthetic routes for 1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with piperidine derivatives. A common approach includes:
- Step 1 : Condensation of 1-benzyl-4-piperidone with aniline derivatives under acidic conditions (e.g., glacial acetic acid) to form intermediates like 1-benzyl-4-phenylamino-4-piperidinecarbonitrile (76.4% yield) .
- Step 2 : Functionalization via propionic anhydride reflux (12 hours, argon atmosphere) to introduce the benzoyl group, followed by purification using column chromatography (e.g., Kiesel Gel 60 PF254) .
- Key Variables : Temperature control (reflux at 150–250°C), solvent choice (CHCl₃ or 2-propanol), and stoichiometric ratios significantly impact yields (reported 26–79%) .
Table 1 : Yield Comparison Across Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Propionic anhydride route | 79.9 | 12 h reflux, argon atmosphere | |
| KCN-mediated condensation | 76.4 | Room temperature, 18–24 h |
Q. How is the structural characterization of this compound validated?
Advanced spectroscopic techniques are employed:
- ¹H/¹³C NMR : Peaks at δ 7.40–7.24 (aromatic protons), δ 174.1 (carbonyl carbons), and δ 53.3 (piperidine CH₂ groups) confirm backbone structure .
- GC/MS : Molecular ion peaks (e.g., m/z 380) and fragmentation patterns (e.g., m/z 91 for benzyl group) validate purity .
- IR Spectroscopy : Stretching frequencies for amide (1650–1700 cm⁻¹) and benzoyl (≈1600 cm⁻¹) groups .
Q. What preliminary biological screening methods are used to assess its activity?
- Enzyme Inhibition Assays : Tested against acetylcholinesterase or carbonic anhydrase isoforms using fluorometric or colorimetric substrates (IC₅₀ values reported for analogs) .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) to evaluate viability at 10–100 µM concentrations .
Advanced Research Questions
Q. How can contradictory yield data in synthetic protocols be resolved?
Discrepancies in yields (e.g., 26% vs. 79% for N-benzyl analogs) arise from:
- Reagent Purity : Propionic anhydride must be freshly distilled to avoid side reactions .
- Workup Optimization : Basification with NaOH (50%) and extraction with CHCl₃ improve recovery .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may enhance amidation efficiency .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., piperidine-carboxamide hydrogen bonding with catalytic residues) .
- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How do substituents on the piperidine ring affect pharmacological activity?
Table 2 : Structure-Activity Relationship (SAR) Insights
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| Benzoyl at C4 | ↑ Enzyme inhibition (IC₅₀ < 1 µM) | |
| Diethylcarboxamide | ↑ Blood-brain barrier permeability | |
| Chloro/fluoro groups | ↑ Cytotoxicity (EC₅₀ ≈ 10 µM) |
Q. What strategies mitigate poor solubility in aqueous buffers during in vitro assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives .
Methodological Guidelines
- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Analytical Validation : Cross-validate NMR and LC-MS data with PubChem references (e.g., CID 1286273) .
- Biological Replicates : Perform triplicate assays with positive controls (e.g., donepezil for enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
